3-(4-Bromophenyl)-3-chloroprop-2-enenitrile
CAS No.: 78583-87-6
Cat. No.: VC2337583
Molecular Formula: C9H5BrClN
Molecular Weight: 242.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78583-87-6 |
|---|---|
| Molecular Formula | C9H5BrClN |
| Molecular Weight | 242.5 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-3-chloroprop-2-enenitrile |
| Standard InChI | InChI=1S/C9H5BrClN/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H |
| Standard InChI Key | LDXSSEKZKTYYOQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=CC#N)Cl)Br |
| Canonical SMILES | C1=CC(=CC=C1C(=CC#N)Cl)Br |
Introduction
3-(4-Bromophenyl)-3-chloroprop-2-enenitrile is an organic compound that belongs to the class of nitriles and organic halides. It features a complex structure with bromine, chlorine, and nitrile functional groups, making it a versatile intermediate in organic synthesis. The compound's molecular formula is C9H5BrClN, with a molecular weight of approximately 242.5 g/mol .
Synthesis Methods
The synthesis of 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile typically involves multiple steps, starting with materials such as 4-bromo-3-chlorobenzaldehyde and malononitrile. The reaction often occurs in the presence of bases like sodium ethoxide, facilitating the formation of the desired product via a series of steps including Knoevenagel condensation.
Synthesis Steps:
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Starting Materials Preparation: Obtain 4-bromo-3-chlorobenzaldehyde and malononitrile.
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Knoevenagel Condensation: React the starting materials in the presence of a base to form the intermediate.
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Purification: Use techniques such as recrystallization or chromatography to purify the final product.
Applications and Research Findings
3-(4-Bromophenyl)-3-chloroprop-2-enenitrile exhibits potential biological activity, including enzyme inhibition and receptor binding, which makes it a valuable tool in medicinal chemistry. Preliminary studies suggest possible antimicrobial and anticancer properties, although further research is needed to fully elucidate its mechanisms of action.
Biological Activities:
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Antimicrobial Activity: Potential to inhibit microbial growth.
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Anticancer Activity: Possible role in modulating cancer cell proliferation.
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Enzyme Inhibition: Ability to interact with enzymes, affecting their activity.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Phenyl)-3-chloroacrylonitrile | Lacks bromination on the phenyl ring | Different biological activities |
| 2-(4-Bromophenyl)-2-chloroacrylonitrile | Different positioning of substituents | Distinct synthetic pathways |
| 4-Bromobenzonitrile | Bromine and nitrile | Significant biological activity |
Industrial and Research Applications
3-(4-Bromophenyl)-3-chloroprop-2-enenitrile is used in various fields due to its versatility in chemical reactions. Industrial applications may utilize continuous flow reactors to enhance efficiency and scalability.
Fields of Application:
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Medicinal Chemistry: Potential therapeutic applications.
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Organic Synthesis: Valuable intermediate for synthesizing complex molecules.
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Materials Science: Possible applications in liquid crystal polymers.
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